Olefin Oxidation vs. Fe(acac)₃
In the oxidation of 2‑vinylnaphthalene to 2‑acetylnaphthalene using phenylsilane and air at room temperature, Fe(dbm)₃ (10 mol %) provides an isolated yield of 79 %, whereas Fe(acac)₃ under identical conditions gives only 24 % yield due to competing radical dimerization and olefin reduction [1]. The 55 percentage‑point difference corresponds to a >3‑fold yield improvement, directly linked to the phenyl‑substituted ligand framework of Fe(dbm)₃ [1].
| Evidence Dimension | Isolated yield of ketone product (2‑acetylnaphthalene) |
|---|---|
| Target Compound Data | 79% yield (Fe(dbm)₃, 10 mol %) |
| Comparator Or Baseline | Fe(acac)₃: 24% yield (10 mol %) |
| Quantified Difference | +55 percentage points (3.3‑fold higher yield) |
| Conditions | 2‑vinylnaphthalene (0.65 mmol), catalyst (10 mol %), PhSiH₃ (2 equiv), EtOH (3 mL), RT, air, 4.5 h |
Why This Matters
Procurement of Fe(dbm)₃ rather than Fe(acac)₃ directly impacts reaction efficiency and product purity, reducing downstream purification costs and enabling ambient‑temperature oxidations without specialized equipment.
- [1] Puls, F., Linke, P., Kataeva, O., & Knölker, H.-J. (2021). Iron‑Catalyzed Wacker‑type Oxidation of Olefins at Room Temperature with 1,3‑Diketones or Neocuproine as Ligands. Angewandte Chemie International Edition, 60(25), 14083–14090. https://doi.org/10.1002/anie.202103222 View Source
